2,3',4',6-Tetrachlorobiphenyl
Overview
Description
2,3’,4’,6-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,3’,4’,6-Tetrachlorobiphenyl is C12H6Cl4. It has an average molecular mass of 291.988 g/mol and a monoisotopic mass of 289.922 g/mol . The structure consists of two benzene rings (biphenyl) with four chlorine atoms attached at the 2, 3’, 4’, and 6 positions .
Physical And Chemical Properties Analysis
2,3’,4’,6-Tetrachlorobiphenyl is a solid under normal conditions. It’s part of a group of compounds known as PCBs, which are typically oily liquids or solids that are colorless to light yellow .
Scientific Research Applications
Reductive Dechlorination by Anaerobic Microorganisms
A study by Van Dort and Bedard (1991) demonstrates the metabolic fate of a closely related compound, 2,3,5,6-tetrachlorobiphenyl, through reductive dechlorination by anaerobic microorganisms. This process results in the formation of various dechlorinated products, highlighting a potential application in bioremediation of polychlorinated biphenyls (PCBs) contaminated environments (Van Dort & Bedard, 1991).
Synthesis of Arene Oxide
Reich and Reich (1990) focused on the preparation of the 5,6-arene oxide of 3,3',4,4'-tetrachlorobiphenyl through a sequence involving decarboxylations. This study is significant for understanding the chemical properties and reactions of chlorinated biphenyls, which could be essential in developing new synthetic methods or compounds (Reich & Reich, 1990).
Cometabolic Degradation by Bacterial Cultures
Adebusoye et al. (2008) investigated the cometabolic degradation of 2,3,4,5-tetrachlorobiphenyl and a similar compound by axenic cultures of Ralstonia sp. and Pseudomonas sp. This research highlights the potential use of specific bacterial strains in the degradation of PCBs, which is crucial for bioremediation strategies (Adebusoye et al., 2008).
Density Functional Theory Studies
Arulmozhiraja et al. (2002) conducted density functional theory studies on radical ions of selected PCBs, including tetrachlorobiphenyls. This research provides insights into the electronic structure and reactivity of PCBs, which can be applied in the field of computational chemistry and material science (Arulmozhiraja, Fujii, & Morita, 2002).
Safety And Hazards
Exposure to 2,3’,4’,6-Tetrachlorobiphenyl should be avoided. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation. In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
Future Directions
Future research on 2,3’,4’,6-Tetrachlorobiphenyl and other PCBs will likely focus on further understanding their environmental fate, toxicity, and mechanisms of action. Additionally, developing effective methods for the remediation of PCB-contaminated sites is a significant area of ongoing research .
properties
IUPAC Name |
1,2-dichloro-4-(2,6-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-5-4-7(6-11(8)16)12-9(14)2-1-3-10(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVBETQIUHPLFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074154 | |
Record name | 2,3',4',6-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4',6-Tetrachlorobiphenyl | |
CAS RN |
41464-46-4 | |
Record name | 2,3′,4′,6-Tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41464-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4',6-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4',6-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4',6-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JU58G586T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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